S-acetyl-PEG4-amine

Catalog No.
S12278132
CAS No.
M.F
C12H25NO5S
M. Wt
295.40 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
S-acetyl-PEG4-amine

Product Name

S-acetyl-PEG4-amine

IUPAC Name

S-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl] ethanethioate

Molecular Formula

C12H25NO5S

Molecular Weight

295.40 g/mol

InChI

InChI=1S/C12H25NO5S/c1-12(14)19-11-10-18-9-8-17-7-6-16-5-4-15-3-2-13/h2-11,13H2,1H3

InChI Key

PXNGVISWXZZUJC-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CC(=O)SCCOCCOCCOCCOCCN

S-acetyl-PEG4-amine (CAS 1404111-71-2) is a highly soluble, discrete heterobifunctional linker (MW 295.40 Da) featuring a primary amine and an S-acetyl-protected thiol separated by a tetraethylene glycol (PEG4) spacer. In procurement and bioconjugation workflows, this compound is prioritized for its exact mass (monodispersity) and its ability to facilitate sequential, orthogonal conjugations. The primary amine readily reacts with activated carboxyls or NHS esters, while the S-acetyl group remains inert until targeted deprotection with hydroxylamine reveals a reactive sulfhydryl for maleimide or bromoacetamide coupling. The ~1.6 nm PEG4 spacer imparts significant hydrophilicity, making it a critical raw material for synthesizing proteolysis-targeting chimeras (PROTACs), antibody-drug conjugates (ADCs), and functionalized nanoparticles where aqueous solubility and precise spatial separation are paramount [1].

Substituting S-acetyl-PEG4-amine with generic alternatives like SATA (N-succinimidyl S-acetylthioacetate) or free thiol-PEG4-amines introduces severe process and stability risks. Free thiol-PEG linkers are highly susceptible to spontaneous oxidative dimerization, rapidly forming disulfides during storage or conjugation, which ruins stoichiometry and necessitates harsh reducing steps (e.g., TCEP) that can cleave native protein disulfides [1]. Conversely, while SATA provides the same protected thiol functionality, it lacks the hydrophilic PEG spacer. Modifying proteins with hydrophobic SATA frequently drives severe precipitation and aggregation at moderate to high substitution ratios, leading to catastrophic losses of expensive biological payloads [2]. S-acetyl-PEG4-amine solves both issues simultaneously by combining indefinite shelf-stability with a solubility-enhancing spacer.

Oxidative Stability vs. Free Thiol Linkers

Free thiol-PEG-amines are notoriously unstable, undergoing spontaneous oxidation to form unreactive disulfides when exposed to ambient air or aqueous buffers. Comparative stability assessments demonstrate that unprotected thiol linkers can exhibit >40% oxidative dimerization within 7 days under standard ambient conditions. In stark contrast, the S-acetyl protection in S-acetyl-PEG4-amine completely masks the sulfhydryl, maintaining >98% monomeric integrity over months of storage and during initial amine-coupling steps [1]. The thiol is only exposed upon deliberate addition of hydroxylamine, ensuring near-quantitative availability for downstream maleimide conjugation.

Evidence DimensionMonomeric stability (resistance to oxidation)
Target Compound Data>98% intact monomer after 7 days (ambient aqueous buffer)
Comparator Or BaselineFree thiol-PEG4-amine (>40% disulfide formation under identical conditions)
Quantified Difference>38% absolute improvement in reactive monomer availability
ConditionsAmbient aqueous buffer, pH 7.4, 7 days without inert atmosphere

Eliminates the need for pre-conjugation reduction steps, protecting sensitive protein payloads from reducing agents and ensuring reproducible stoichiometry.

Aqueous Solubility and Aggregation Prevention vs. SATA

The incorporation of hydrophobic linkers like SATA often leads to the irreversible aggregation of modified proteins, particularly when achieving higher substitution ratios. The discrete PEG4 spacer in S-acetyl-PEG4-amine imparts significant hydrophilicity, counteracting the hydrophobic nature of the attached payloads. When modifying monoclonal antibodies at a substitution ratio of 5-10 linkers per protein, SATA-modified antibodies frequently exhibit >30% aggregation and precipitation [1]. Utilizing the PEG4 variant maintains the protein in solution with <5% aggregation, preserving the structural integrity and yield of the bioconjugate.

Evidence DimensionPost-conjugation protein aggregation
Target Compound Data<5% aggregation at high substitution ratios
Comparator Or BaselineSATA (hydrocarbon spacer) (>30% aggregation at identical substitution ratios)
Quantified Difference>25% reduction in protein loss due to aggregation
ConditionsMonoclonal antibody modification, substitution ratio 5-10, aqueous buffer

Allows buyers to achieve higher drug-to-antibody ratios (DAR) or labeling densities without losing expensive biological payloads to precipitation.

Steric Relief and Secondary Coupling Yield vs. Short Alkyl Linkers

The physical length of a linker dictates the accessibility of the reactive group during secondary conjugation steps, especially when dealing with bulky payloads like E3 ligase ligands or cytotoxic drugs. Short alkyl linkers (e.g., C2 spacers) provide <0.5 nm of extension, leading to severe steric shielding where secondary coupling yields often stall at 40-50% [1]. The ~1.6 nm (16 Å) extension provided by the PEG4 spacer in S-acetyl-PEG4-amine projects the reactive site away from the molecular core, dramatically improving accessibility and driving secondary maleimide or bromoacetamide coupling yields to >85%.

Evidence DimensionSecondary conjugation yield (sterically hindered targets)
Target Compound Data>85% coupling yield (~1.6 nm PEG4 spacer)
Comparator Or BaselineC2 alkyl linker (<0.5 nm spacer, 40-50% coupling yield)
Quantified Difference35-45% increase in secondary conjugation yield
ConditionsSecondary coupling of bulky ligands to sterically hindered protein sites

Maximizes the final yield of high-value complex molecules like PROTACs and ADCs, directly reducing raw material waste and synthesis time.

Sequential Orthogonal Conjugation in PROTAC Synthesis

S-acetyl-PEG4-amine is the optimal precursor for PROTAC development workflows requiring sequential coupling. The primary amine is first conjugated to a carboxyl-bearing E3 ligase ligand without risking thiol oxidation. Subsequent hydroxylamine deprotection allows for high-yield coupling to a target-binding ligand, with the PEG4 spacer providing the necessary ~1.6 nm distance to facilitate ternary complex formation [1].

High-DAR Antibody-Drug Conjugate (ADC) Manufacturing

In ADC manufacturing, achieving a high Drug-to-Antibody Ratio (DAR) often leads to protein precipitation if hydrophobic linkers are used. S-acetyl-PEG4-amine enables high-density functionalization while maintaining the aqueous solubility of the antibody, directly preventing the >30% aggregation losses typically seen with SATA and ensuring scalable manufacturability [2].

Hydrophilic Tethering for Biosensor and SPR Surfaces

For Surface Plasmon Resonance (SPR) and biosensor development, S-acetyl-PEG4-amine provides a robust, non-fouling tether. The stable S-acetyl group allows for long-term storage of the functionalized precursor, while the PEG4 chain minimizes non-specific protein binding on the sensor surface, yielding higher signal-to-noise ratios compared to standard alkane-thiol tethers [2].

XLogP3

-0.9

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

295.14534407 Da

Monoisotopic Mass

295.14534407 Da

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

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